
O6-Benzyl-N2,3-etheno Guanosine-13C2,d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O6-Benzyl-N2,3-etheno Guanosine-13C2,d: is a stable isotope-labelled compound used primarily in scientific research. It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA and DNA. The compound is characterized by the presence of a benzyl group at the O6 position and an etheno bridge between the N2 and N3 positions of the guanosine molecule. The incorporation of carbon-13 and deuterium isotopes makes it particularly useful in various analytical and research applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O6-Benzyl-N2,3-etheno Guanosine-13C2,d typically involves multiple steps, starting from guanosine. The key steps include the introduction of the benzyl group at the O6 position and the formation of the etheno bridge. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while the etheno bridge formation may require the use of ethylene oxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as chromatography to isolate the desired product. The production process also ensures compliance with safety and environmental regulations .
化学反应分析
Types of Reactions: O6-Benzyl-N2,3-etheno Guanosine-13C2,d undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the etheno bridge or other functional groups.
Substitution: The benzyl group at the O6 position can be substituted with other groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted guanosine analogs .
科学研究应用
O6-Benzyl-N2,3-etheno Guanosine-13C2,d has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labelled compound for studying reaction mechanisms and kinetics.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labelled nucleotides for various industrial processes
作用机制
The mechanism of action of O6-Benzyl-N2,3-etheno Guanosine-13C2,d involves its incorporation into nucleic acids, where it can act as a fluorescent probe or a stable isotope marker. The benzyl group and etheno bridge modifications enhance its stability and fluorescence properties, making it useful for tracking and analyzing nucleic acid interactions. The molecular targets include RNA and DNA, and the pathways involved are related to nucleic acid synthesis and modification .
相似化合物的比较
O6-Benzyl Guanosine: Lacks the etheno bridge and isotope labelling.
N2,3-Etheno Guanosine: Does not have the benzyl group or isotope labelling.
13C2-Labelled Guanosine: Lacks the benzyl group and etheno bridge
Uniqueness: O6-Benzyl-N2,3-etheno Guanosine-13C2,d is unique due to its combination of benzylation, etheno bridge formation, and isotope labelling. This makes it particularly valuable for applications requiring high sensitivity and specificity in nucleic acid research .
属性
分子式 |
C19H19N5O5 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(2-deuterio-4-phenylmethoxy(4,5-13C2)imidazolo[2,1-b]purin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14-,15-,18-/m1/s1/i6+1,7+1,10D |
InChI 键 |
NVQPPRXKVSLORP-RGDAWPHPSA-N |
手性 SMILES |
[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N4[13CH]=[13CH]N=C4N=C2OCC5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


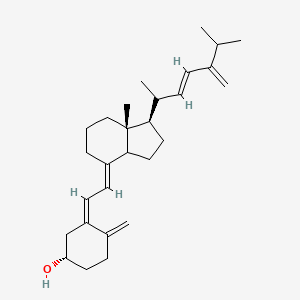
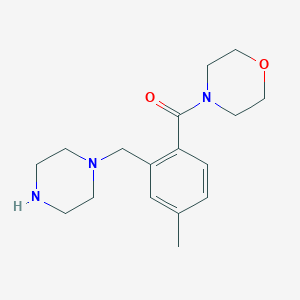
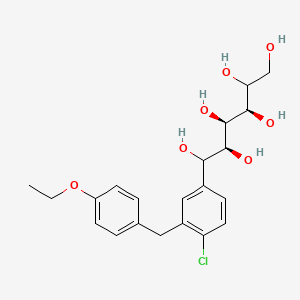
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
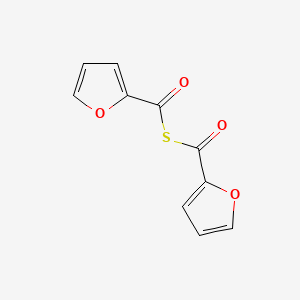
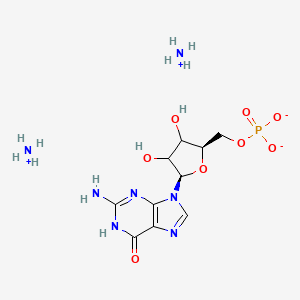
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
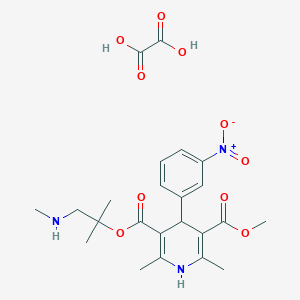
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
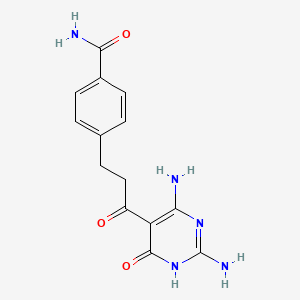
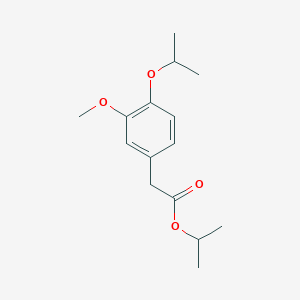
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
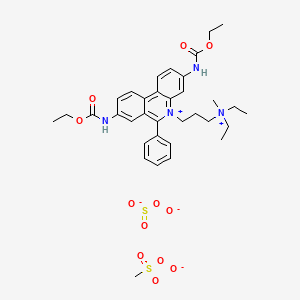
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
